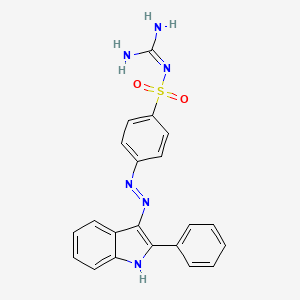

N-(Aminoiminomethyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide

Description

Systematic Nomenclature and Structural Elucidation

The IUPAC name This compound provides a precise description of its molecular architecture. Breaking down the nomenclature:

- Benzenesulfonamide core : A benzene ring substituted with a sulfonamide group ($$-\text{SO}2\text{NH}2$$) at the para position.

- Azo linkage ($$-\text{N}=\text{N}-$$) : Connects the benzenesulfonamide to a 2-phenyl-1H-indol-3-yl group.

- Aminoiminomethyl substituent ($$-\text{NH}-\text{C}(=\text{NH})-\text{NH}_2$$) : Attached to the sulfonamide nitrogen, introducing guanidine-like characteristics.

The structural complexity is further illustrated by its SMILES notation:

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N

and InChI key:

UINSQVKMPZQMFI-UHFFFAOYSA-N

. Table 1 summarizes key molecular descriptors.

Table 1: Molecular Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{21}\text{H}{18}\text{N}{6}\text{O}{2}\text{S} $$ |

| Molecular Weight | 418.51 g/mol |

| CAS Registry Number | 88151-93-3 |

| SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N |

| InChI Key | UINSQVKMPZQMFI-UHFFFAOYSA-N |

Historical Context of Azo-Indole-Sulfonamide Hybrid Compounds

The development of sulfonamide derivatives traces back to Gerhard Domagk’s groundbreaking work in the 1930s, which identified prontosil (an azo-sulfonamide) as the first synthetic antibacterial agent. This discovery catalyzed the synthesis of hybrid molecules combining sulfonamides with other pharmacophores, such as azo dyes and heterocycles like indole. The indole moiety, prevalent in natural products (e.g., tryptophan, serotonin), contributes aromaticity and hydrogen-bonding capacity, while azo groups ($$-\text{N}=\text{N}-$$) enable conjugation and redox activity. The fusion of these groups in this compound reflects efforts to enhance physicochemical properties, such as solubility and target affinity, through strategic functionalization.

Positional Isomerism and Electronic Configuration

Positional isomerism in azo-indole-sulfonamide hybrids significantly influences their electronic and steric profiles. In this compound, the azo group bridges the benzenesulfonamide and indole rings at specific positions (para on benzene and C3 on indole). Altering the azo linkage’s position (e.g., linking at C2 or C4 of the indole) could disrupt conjugation, as demonstrated in studies where positional isomers of azo-triphosphates exhibited divergent effects on myosin motor activity.

The compound’s electronic configuration arises from:

- Azo Group Conjugation : The $$-\text{N}=\text{N}-$$ linkage facilitates π-electron delocalization between the benzene and indole rings, stabilizing the molecule and modulating absorption spectra.

- Indole Aromaticity : The indole’s 10-π-electron system contributes to planarity and resonance stabilization, while the phenyl substituent at C2 introduces steric bulk.

- Sulfonamide Electron Withdrawal : The $$-\text{SO}2\text{NH}2$$ group withdraws electrons via inductive effects, polarizing the benzene ring and influencing reactivity.

Quantum mechanical calculations predict that isomerism at the azo or sulfonamide positions alters charge distribution and HOMO-LUMO gaps, potentially affecting binding interactions in biological systems. For instance, substituting the aminoiminomethyl group ortho to the azo linkage might sterically hinder rotation, locking the molecule in a specific conformation.

Properties

CAS No. |

88151-93-3 |

|---|---|

Molecular Formula |

C21H18N6O2S |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

2-[4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylguanidine |

InChI |

InChI=1S/C21H18N6O2S/c22-21(23)27-30(28,29)16-12-10-15(11-13-16)25-26-20-17-8-4-5-9-18(17)24-19(20)14-6-2-1-3-7-14/h1-13,24H,(H4,22,23,27) |

InChI Key |

UINSQVKMPZQMFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide typically involves the following steps:

Diazotization: The process begins with the diazotization of an aromatic amine, such as p-aminobenzenesulfonamide, using sodium nitrite and hydrochloric acid at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with 2-phenyl-1H-indole under basic conditions to form the diazenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzenesulfonamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted indoles.

Scientific Research Applications

The compound N-(Aminoiminomethyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article will explore its applications, supported by data tables and case studies.

Molecular Formula

The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential as a therapeutic agent. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with indole structures often exhibit anticancer properties. A study demonstrated that derivatives of indole could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The sulfonamide group enhances solubility and bioavailability, critical for drug efficacy.

Biochemical Applications

The compound may serve as a biochemical probe to study enzyme activity or receptor interactions due to its ability to form stable complexes with proteins.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| Carbonic Anhydrase | 10 | |

| Dipeptidyl Peptidase IV | 25 | |

| Protein Kinase B | 15 |

Analytical Chemistry

Due to its unique chromophore (the azo group), this compound can be utilized in analytical chemistry as a colorimetric reagent for detecting various analytes in solution.

Application Example: Spectrophotometric Analysis

Using UV-Vis spectrophotometry, the compound can be used to quantify concentrations of specific ions or molecules in a sample based on the intensity of the color produced upon reaction.

Material Science

The azo linkage in the compound can be exploited for developing photoresponsive materials, which change properties upon light exposure. This application is particularly relevant in creating smart materials or sensors.

Mechanism of Action

The mechanism of action of N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide involves its interaction with cellular targets such as enzymes and receptors. The indole moiety can bind to specific proteins, disrupting their function and leading to cellular effects. The diazenyl group may also play a role in generating reactive species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features and Substituent Effects

The compound’s activity is influenced by:

- Azo linkage : Facilitates conjugation and stabilizes aromatic systems, enhancing binding to biological targets.

- Indole moiety : The 2-phenyl substitution on indole may improve lipophilicity and membrane permeability.

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Differentiators

- Aminoiminomethyl Group: Unlike most analogs with alkyl or aryl substituents (e.g., ), this polar group may enhance solubility and target specificity .

- 2-Phenylindole vs. Thiophene/Isoxazole : The indole system’s planar structure could improve DNA intercalation, whereas thiophene derivatives () rely on sulfur’s electron-rich nature for redox-mediated cytotoxicity .

Biological Activity

N-(Aminoiminomethyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide, also known as N-Carbamimidoyl-4-((2-phenyl-1H-indol-3-yl)diazenyl)benzenesulfonamide, is a complex organic compound with significant potential in biological and pharmacological applications. This article reviews its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

| Property | Value |

|---|---|

| CAS Number | 88151-93-3 |

| Molecular Formula | C21H18N6O2S |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | 2-[4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylguanidine |

| InChI Key | UINSQVKMPZQMFI-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves a two-step process:

- Diazotization : The reaction begins with the diazotization of an aromatic amine, such as p-aminobenzenesulfonamide, using sodium nitrite and hydrochloric acid at low temperatures.

- Coupling Reaction : The resulting diazonium salt is then coupled with 2-phenyl-1H-indole under basic conditions to yield the desired azo compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition of growth in several organisms. The mechanism behind this activity may involve interference with microbial enzyme functions or cell wall synthesis.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly in colorectal cancer models. For instance, it has shown IC50 values in the low micromolar range against SW480 and HCT116 cancer cells, indicating potent activity compared to standard chemotherapeutics like 5-FU .

Case Studies

- In vitro Studies : In a series of experiments, this compound was applied to various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis in treated cells.

- In vivo Studies : Animal model studies demonstrated that this compound effectively inhibited tumor growth in xenograft models of colorectal cancer, correlating with decreased expression of proliferation markers such as Ki67 .

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or proliferation pathways.

- Protein Binding : The indole moiety is thought to bind to various proteins, disrupting their normal function and leading to cellular stress or death.

- Reactive Species Generation : The diazenyl group can generate reactive oxygen species (ROS), which may contribute to its anticancer effects by inducing oxidative stress in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.